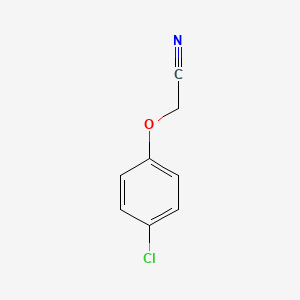

4-chloro-N,N-dimethylquinolin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-N,N-dimethylquinolin-7-amine, also known as 4-chloro-2,3-dimethylquinoline-7-amine, is a synthetic compound that has been used in scientific research for its wide range of biochemical and physiological effects. This compound is an important tool for studying the action of various cellular processes, including signal transduction, enzyme activation, and gene expression. The unique structure of 4-chloro-N,N-dimethylquinolin-7-amine makes it an ideal candidate for use in a variety of laboratory experiments, as it can be easily synthesized and its properties can be modified to suit the needs of the experiment.

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxicity Evaluation 4-chloro-N,N-dimethylquinolin-7-amine serves as a precursor in the synthesis of various 4-aminoquinoline derivatives. These derivatives have been synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. Notably, certain derivatives have shown significant cytotoxicity, suggesting potential applications in developing new anticancer agents. One derivative, in particular, showed high potency against MDA-MB 468 cells, indicating the potential for 4-aminoquinoline to serve as a prototype molecule for anticancer drug development (Haiwen Zhang et al., 2007).

Amination Reactions Research into the amination of 4-chloroquinoline derivatives has provided insights into the reactivity and potential applications of these compounds in organic synthesis. The amination activity varies with the electronic and steric effects of the substituents, influencing the yields of the amination products. This has implications for designing synthetic pathways for new compounds (Jui-Ying Tsai et al., 2008).

Antimalarial Activity The structural modification of 4-aminoquinoline derivatives has led to the synthesis of compounds with significant antimalarial activity. These compounds have shown high efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. The research underscores the importance of 4-aminoquinoline derivatives in the development of new antimalarial agents (Paul Beagley et al., 2002; Paul Beagley et al., 2003).

Fluorescence-Based Analytical Methods A novel fluorigenic reagent, 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu), has been synthesized, showcasing the utility of quinoline derivatives in analytical chemistry. This reagent reacts with primary and secondary aliphatic amines to yield strong fluorescence, allowing for the sensitive and simple determination of aliphatic amines in environmental samples (L. Cao et al., 2003).

Eigenschaften

IUPAC Name |

4-chloro-N,N-dimethylquinolin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-14(2)8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSILXKGPRQLNLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=NC=CC(=C2C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318798 |

Source

|

| Record name | 4-chloro-N,N-dimethylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N,N-dimethylquinolin-7-amine | |

CAS RN |

178984-46-8 |

Source

|

| Record name | 4-chloro-N,N-dimethylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)

![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)

![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)